N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide -

N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

Catalog Number: EVT-4481198
CAS Number:
Molecular Formula: C11H13ClN6O2
Molecular Weight: 296.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: These reactions typically involve the reaction of hydrazines or hydrazones with 1,3-dicarbonyl compounds or their equivalents. [, , , , ]
  • Multicomponent Reactions: These reactions offer efficient and atom-economical routes to pyrazoles by combining three or more starting materials in a single operation. [, , ]
Molecular Structure Analysis
  • Aryl Substituents: The presence of aryl groups, particularly those with electron-withdrawing substituents, is often associated with enhanced biological activity. [, , , ]
  • Halogenation: Introduction of halogens, such as chlorine or fluorine, can modulate lipophilicity, metabolic stability, and binding affinity, impacting biological activity. [, , , ]
  • Hydrogen Bond Donors and Acceptors: Incorporating functional groups capable of hydrogen bonding, such as amides, amines, or hydroxyls, can facilitate interactions with biological targets. [, , , ]
Mechanism of Action
  • Enzyme Inhibition: Pyrazoles can act as inhibitors of various enzymes, including kinases, proteases, and oxidoreductases. [, , , ]
  • Receptor Modulation: Certain pyrazole derivatives have been identified as agonists or antagonists of specific receptors, such as serotonin receptors and cannabinoid receptors. [, ]
Applications
  • Antimicrobial Agents: Several pyrazole-containing compounds exhibit potent activity against bacteria, fungi, and viruses. [, , , , ]
  • Anticancer Agents: Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular processes involved in cancer cell growth and proliferation. [, , , , ]
  • Antiviral Agents: Certain pyrazole derivatives have demonstrated antiviral activity against viruses such as tobacco mosaic virus. [, ]
  • Other Activities: Pyrazoles have also been investigated for their potential as anti-inflammatory, analgesic, and antidepressant agents. [, , ]
  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) [].
    • Compound Description: This compound and its transition metal complexes were synthesized and characterized for their antimicrobial, antimycobacterial, and cytotoxic activities [].
    • Compound Description: This compound is an improved AKT inhibitor with potential therapeutic applications [, ].
    • Compound Description: This compound served as a starting material for synthesizing a series of pyrazole derivatives, some of which displayed promising antiproliferative activity against colon and breast cancer cell lines [].
    • Compound Description: A series of these compounds were synthesized and evaluated for their anti-diabetic activity. Some compounds in this series exhibited moderate anti-diabetic activity compared to the standard drug, remogliflozin [].
    • Compound Description: This compound is a potent GlyT1 inhibitor with promising pharmacological properties for treating schizophrenia [].
    • Compound Description: This study synthesized a fluorinated pyrazolyl-substituted nitronyl nitroxide radical and its metal complexes to investigate their structural and magnetic properties. These complexes showed diverse magnetic behaviors, ranging from strong antiferromagnetic coupling to weak ferromagnetism [].
    • Compound Description: The crystal structure and fungicidal activity of this compound were investigated [].
    • Compound Description: This study focuses on the synthesis and characterization of two novel classes of thiazole derivatives containing pyrazole moieties. These compounds represent new additions to the family of heterocyclic compounds with potential biological interest [].
    • Compound Description: The crystal structure of this compound was determined, providing insights into its solid-state conformation and potential intermolecular interactions [].
    • Compound Description: This compound is a highly selective 5-hydroxytryptamine2A receptor inverse agonist with potential antithrombotic properties [].
    • Compound Description: This compound is a potent, reversible P2Y12 antagonist with potent in vivo antiplatelet and antithrombotic activities [].
    • Compound Description: These compounds were synthesized and screened for their antifungal and antibacterial activities [].
    • Compound Description: The crystal structure of this compound was analyzed, revealing key structural features and intermolecular interactions [].
    • Compound Description: This compound showed excellent insecticidal activity against Mythimna separate, comparable to the positive control fluralaner [].
    • Compound Description: This compound exhibits insecticidal activity and its crystal structure has been determined [].
    • Compound Description: This series of compounds demonstrated potent inhibition of IRAK4, a promising target for treating inflammatory diseases. Optimization of this scaffold led to compounds with excellent potency, kinase selectivity, and desirable pharmacokinetic properties [].
    • Compound Description: This compound was synthesized and its crystal structure was analyzed to understand its conformation and intermolecular interactions [].
    • Compound Description: The crystal structure of this compound was determined, revealing its conformational preferences and intermolecular interactions [].
    • Compound Description: A series of these compounds were synthesized and evaluated for their antimicrobial activity against various pathogens. The study showed that compounds with hydroxyl, halo (I, Br, and Cl), and methyl groups as substituents exhibited higher antimicrobial activity [].
      • Compound Description: The crystal structure of this compound was studied, providing insights into its molecular conformation and intermolecular interactions [].
      • Compound Description: The crystal structure of this compound was analyzed, revealing its conformational preferences and intermolecular interactions [].
      • Compound Description: The crystal structure of this compound was determined, revealing its E conformation around the C=N bond [].
      • Compound Description: The crystal structure of this compound was determined [].
      • Compound Description: These series of compounds were designed as cholecystokinin (CCK) antagonists and displayed promising antinociceptive, anxiolytic, and antidepressant effects [, ].
      • Compound Description: This study describes a simple synthesis route for this compound via a three-component reaction. The compound's structure was confirmed by various spectroscopic techniques [].
      • Compound Description: This study describes the synthesis and characterization of two regioisomeric pyrazole derivatives, highlighting the importance of accurate identification and characterization of these compounds [].
      • Compound Description: A series of these compounds were synthesized and assessed for their antiproliferative activity against the human breast cancer cell line MCF7. These compounds showed promising cytotoxic activity and induced apoptotic cell death [].
      • Compound Description: This study presents a green and efficient method for synthesizing a series of selenazole-containing pyrazolone derivatives, utilizing a four-component condensation reaction [].
      • Compound Description: This research focuses on the design, synthesis, and evaluation of pyrazole amide derivatives targeting the tobacco mosaic virus (TMV). The study revealed promising antiviral activity, particularly for compound 3p, which showed significant inhibition of TMV [].
      • Compound Description: The crystal structure of this compound was determined, revealing key structural features and intermolecular interactions [].
        • Compound Description: This compound's crystal structure was determined, revealing its trans conformation and intramolecular hydrogen bonding patterns [].
        • Compound Description: This study focuses on the synthesis of 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline through a direct reductive amination reaction [].
        • Compound Description: The crystal structure of this compound was analyzed, revealing its key structural features and intermolecular interactions [].
        • Compound Description: The crystal structure of this compound was determined, revealing its key structural features and E configuration around the C=C bond [].
        • Compound Description: This study describes the synthesis and photochromic properties of this compound, highlighting its potential in materials science applications [].
        • Compound Description: The crystal structure of this compound was analyzed, revealing its planar conformation and hydrogen bonding patterns [].
        • Compound Description: This study utilizes 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide as a precursor to synthesize various heterocyclic compounds, including thiadiazoles, pyrrolopyrazoles, and triazolopyrimidines [].
        • Compound Description: The crystal structure of this compound was determined, revealing the spatial arrangement of its pyrazole, oxadiazole, and phenyl rings [].
        • Compound Description: This compound, Acrizanib, is a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery. This drug shows promising potential as a therapy for neovascular age-related macular degeneration by offering a less invasive alternative to intravitreal injections [].
        • Compound Description: This compound, BPR-890, acts as a potent and selective cannabinoid-1 receptor inverse agonist. It has shown promising antiobesity effects in preclinical models, suggesting its potential as a therapeutic agent for metabolic disorders [].
        • Compound Description: This study focuses on developing stable solid dosage forms for this compound, addressing challenges related to its degradation during storage [].
        • Compound Description: This study describes the synthesis of a novel benzimidazole derivative, N-[1-(1H-benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide, characterized by various spectroscopic techniques [].
        • Compound Description: This study introduces novel substituted methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates. These compounds exhibit BRAF-kinase inhibitory properties, suggesting their potential application in cancer prevention and treatment, particularly for malignant melanoma [].

        Properties

        Product Name

        N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

        IUPAC Name

        4-[(4-chloro-2-ethylpyrazole-3-carbonyl)amino]-2-methylpyrazole-3-carboxamide

        Molecular Formula

        C11H13ClN6O2

        Molecular Weight

        296.71 g/mol

        InChI

        InChI=1S/C11H13ClN6O2/c1-3-18-8(6(12)4-15-18)11(20)16-7-5-14-17(2)9(7)10(13)19/h4-5H,3H2,1-2H3,(H2,13,19)(H,16,20)

        InChI Key

        ZUZSPHIYOUMIDP-UHFFFAOYSA-N

        Canonical SMILES

        CCN1C(=C(C=N1)Cl)C(=O)NC2=C(N(N=C2)C)C(=O)N

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.